Sodium lauraminopropionate
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Overview
Description
Sodium Lauraminopropionate is a sodium salt of a substituted propionic acid . It is used in the formulation of hair conditioners, hair dyes, bath products, and other cleansing products . It functions as an anti-static agent that prevents or inhibits the build-up of static electricity . It may also function as a hair conditioning agent, a surfactant – cleansing agent, or a surfactant – foam booster .
Synthesis Analysis
The salts of Lauriminodipropionic acid, including this compound, are produced in a 2-step synthesis . First, dodecylamine (laurylamine) undergoes a Michael addition to acrylic acid or methyl acrylate, in methanol, to yield monopropionic acid methyl ester and dipropionic acid methyl ester .Molecular Structure Analysis
The molecular formula of this compound is C15H30NNaO2 . Its average mass is 279.394 Da and its monoisotopic mass is 279.217438 Da .Chemical Reactions Analysis
This compound may undergo C-hydroxylation reactions on the alkyl chain . The products of this reaction may be 3,3’-(11-hydroxydodecylaza- .Physical and Chemical Properties Analysis
This compound is a clear liquid that is soluble in water and partially soluble in ethanol . Lauriminodipropionic acid, from which this compound is derived, can exist in both anionic and cationic forms, depending on pH .Mechanism of Action
Sodium Lauraminopropionate functions as an anti-static agent that prevents or inhibits the build-up of static electricity . It may also function as a hair conditioning agent, a surfactant – cleansing agent, or a surfactant – foam booster . When present in cosmetic formulas, this compound can help to alter the electrical properties of hair to prevent the build-up of static electricity .
Future Directions
The CIR Expert Panel concluded that the available data were insufficient to support the safety of Sodium Lauraminopropionate for use in cosmetics . Additional data are now available that support the safety of this compound as used in cosmetics . Because of chemical similarities to this compound, the CIR Expert Panel also considered that the newly available data may be extrapolated to the parent compound, Lauriminodipropionic acid, and to the disodium salt .
Properties
CAS No. |
3546-96-1 |
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Molecular Formula |
C15H31NNaO2 |
Molecular Weight |
280.40 g/mol |
IUPAC Name |
sodium;3-(dodecylamino)propanoate |
InChI |
InChI=1S/C15H31NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15(17)18;/h16H,2-14H2,1H3,(H,17,18); |
InChI Key |
MZPBGKHCHOCSOL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCNCCC(=O)O.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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